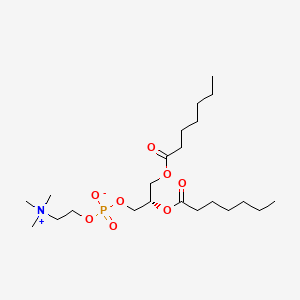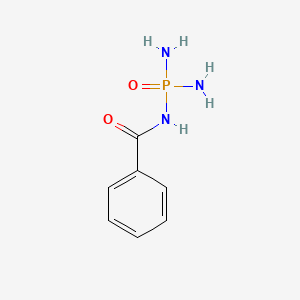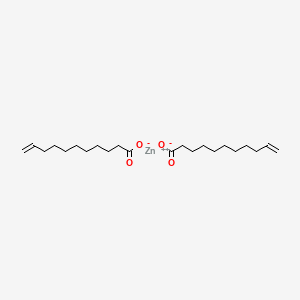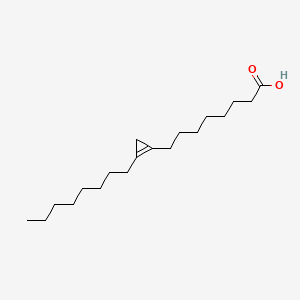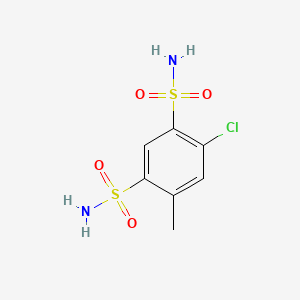
Disulfamide
Overview
Description
Mechanism of Action
Target of Action
Disulfamide, also known as Disulphamide or Disulfiram, primarily targets the enzyme aldehyde dehydrogenase (ALDH) . ALDH plays a crucial role in the metabolism of alcohol by catalyzing the conversion of acetaldehyde, a toxic byproduct of alcohol metabolism, into non-toxic acetic acid . This compound’s interaction with ALDH is central to its therapeutic use in treating alcohol addiction .
Mode of Action
This compound acts by irreversibly inhibiting the activity of ALDH . This inhibition blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism . When alcohol is ingested after administration of this compound, blood acetaldehyde concentrations increase, leading to a series of highly unpleasant symptoms referred to as the disulfiram-alcohol reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the alcohol metabolism pathway . By inhibiting ALDH, this compound prevents the conversion of acetaldehyde to acetic acid, causing an accumulation of acetaldehyde in the blood . This accumulation disrupts the normal metabolic pathway of alcohol, leading to the aforementioned disulfiram-alcohol reaction .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . After oral administration, this compound is rapidly absorbed from the gastrointestinal tract. It is widely distributed throughout the body and is metabolized in the liver. The metabolites of this compound are excreted primarily in the urine . These ADME properties impact the bioavailability of this compound, influencing its therapeutic effectiveness.
Result of Action
The molecular effect of this compound’s action is the inhibition of ALDH , leading to an accumulation of acetaldehyde in the blood . On a cellular level, this results in a series of reactions including flushing, systemic vasodilation, respiratory difficulties, nausea, and hypotension, collectively known as the disulfiram-alcohol reaction . This reaction serves as a deterrent against alcohol consumption.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of this compound . For instance, certain medications may interact with this compound, altering its effectiveness. Additionally, individual variations in metabolism and liver function can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Disulfamide interacts primarily with the enzyme carbonic anhydrase. By inhibiting this enzyme, this compound prevents the reabsorption of sodium and bicarbonate in the kidneys, leading to increased urine production . This interaction is crucial for its diuretic effect. Additionally, this compound has been shown to inhibit protein synthesis by interacting with various proteins and enzymes involved in this process .
Cellular Effects
This compound affects various cellular processes, particularly in the kidneys. It influences cell signaling pathways related to ion transport and water reabsorption. By inhibiting carbonic anhydrase, this compound disrupts the normal function of renal cells, leading to increased excretion of sodium, bicarbonate, and water . This disruption can also affect gene expression related to ion transport and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of carbonic anhydrase. This enzyme is responsible for the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound reduces the availability of bicarbonate ions, which are essential for sodium reabsorption in the kidneys . This inhibition leads to increased excretion of sodium and bicarbonate, resulting in diuresis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound leads to a rapid increase in urine production due to the inhibition of carbonic anhydrase. Over time, the body may adapt to this inhibition, leading to a decrease in the diuretic effect
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively increases urine production without significant adverse effects. At higher doses, it can lead to toxic effects, including electrolyte imbalances and dehydration . These adverse effects highlight the importance of careful dosage management in therapeutic settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to ion transport and acid-base balance. By inhibiting carbonic anhydrase, this compound affects the production of bicarbonate and protons, which are crucial for maintaining the body’s pH balance . This inhibition can also impact other metabolic processes that rely on bicarbonate ions.
Transport and Distribution
This compound is transported and distributed within the body primarily through the bloodstream. It is absorbed in the gastrointestinal tract and then distributed to various tissues, including the kidneys, where it exerts its diuretic effect . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability .
Subcellular Localization
Within cells, this compound is localized primarily in the cytoplasm and the mitochondria, where carbonic anhydrase is abundant . This localization is crucial for its inhibitory effect on the enzyme. Additionally, this compound may undergo post-translational modifications that influence its activity and function within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulfamide can be synthesized through the reaction of sulfonyl chlorides with amines. The general reaction involves the use of a base such as pyridine to absorb the hydrochloric acid generated during the reaction . For example: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . This method is scalable and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Disulfamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Disulfamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: A widely used antibiotic.
Hydrochlorothiazide: A diuretic that also features sulfonamide groups.
Uniqueness of Disulfamide: this compound is unique due to its potent inhibition of carbonic anhydrase with an IC50 value of 0.07 μM . This makes it highly effective as a diuretic and in other applications where carbonic anhydrase inhibition is desired.
Properties
IUPAC Name |
4-chloro-6-methylbenzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3,(H2,9,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFKEIREOSXLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217408 | |
| Record name | Disulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-88-5 | |
| Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disulfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26POQ4GICP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B1202228.png)




